![molecular formula C15H13BrN2OS B5640344 3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)
3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves innovative routes to introduce substituents at different positions of the pyrimidine ring, enhancing their chemical diversity and potential biological activities. For example, a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with various aldehydes and ketones, demonstrating a versatile approach to modifying the core structure (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Molecular Structure Analysis
Molecular structure analysis of thienopyrimidine derivatives, including X-ray diffraction and spectroscopic methods, is crucial for understanding their conformations and electronic properties. Studies involving computational methods such as DFT (Density Functional Theory) help in predicting the behavior and reactivity of these compounds. For instance, a derivative's structure was analyzed using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, providing detailed insight into its geometry and electronic structure (Martins et al., 1998).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, allowing for the introduction of diverse functional groups. These reactions are essential for synthesizing compounds with potential biological activities. For example, the catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their versatile reactivity and the potential for sustainable chemistry applications (Shi et al., 2018).
Future Directions
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-4-3-5-12(16)6-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUWCDHARCABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
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